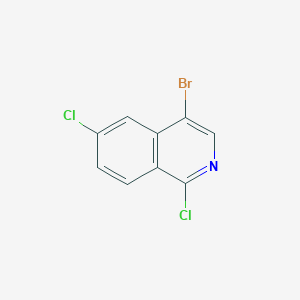

4-Bromo-1,6-dichloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1,6-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 4-Bromo-1,6-dichloroisoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the compound can be synthesized by heating isoquinoline hydrochlorides with bromine in nitrobenzene, resulting in high yields . Another method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, followed by a three-step reaction process . These methods are suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

Electrophilic Substitution

The halogen substituents (Br and Cl) act as electron-withdrawing groups, reducing the electron density of the isoquinoline ring. This makes the compound susceptible to electrophilic substitution , particularly at positions ortho/para to the halogens. For example:

-

Nitration : Under acidic conditions with reagents like nitric acid, substitution can occur at positions adjacent to the halogens, forming nitro derivatives.

-

Sulfonation : Sulfuric acid may introduce sulfonic acid groups at reactive sites.

Nucleophilic Substitution

The halogens (especially bromine) can act as leaving groups under basic conditions:

-

Hydrolysis : Reaction with hydroxide ions (e.g., NaOH) may replace bromine with hydroxyl groups, yielding 4-hydroxy-1,6-dichloroisoquinoline.

-

Fluorination : Exchange of bromine with fluoride ions (e.g., KF) could produce 4-fluoro-1,6-dichloroisoquinoline.

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) may reduce the aromatic ring to a dihydroisoquinoline derivative.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) could oxidize the isoquinoline core to form quinoline derivatives or introduce oxygen-containing functional groups.

3. Reaction Conditions and Reagent Compatibility

| Reaction Type | Conditions | Reagents | Key Products |

|---|---|---|---|

| Electrophilic Substitution | Acidic, elevated temperature | HNO₃, H₂SO₄ | Nitro or sulfonic acid derivatives |

| Nucleophilic Substitution | Basic, reflux | NaOH, KF | Hydroxyl or fluorinated derivatives |

| Reduction | Catalytic hydrogenation | H₂, Pd/C | Dihydroisoquinoline derivatives |

| Oxidation | Acidic, high temperature | KMnO₄, H⁺ | Quinoline or oxidized derivatives |

4. Factors Influencing Reactivity

-

Regioselectivity : The positions of halogens (1,6-dichloro and 4-bromo) dictate substitution patterns. Chlorine at position 1 is meta-directing, while bromine at position 4 may exhibit para-directing tendencies.

-

Leaving Group Ability : Bromine is a better leaving group than chlorine, favoring substitution at position 4.

-

Ring Strain : The isoquinoline structure’s electron distribution affects reaction pathways, with electron-deficient regions favoring nucleophilic attack.

5. Applications and Implications

These reactions are critical for synthesizing bioactive derivatives. For example, substitution of bromine with nucleophiles (e.g., hydroxyl, fluoride) can modulate pharmacokinetic properties, such as solubility or metabolic stability. Reduction of the isoquinoline core may yield intermediates for drug development, including antiviral or anticancer agents .

Scientific Research Applications

Scientific Research Applications

4-Bromo-1,6-dichloroisoquinoline has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Properties: Research indicates that derivatives of isoquinoline exhibit significant anticancer activity. This compound is being studied for its potential to inhibit cell proliferation in cancer cells by modulating specific pathways .

- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against various pathogens, making it a candidate for further development in antibiotic therapies.

Biological Research

- Enzyme Inhibition Studies: The compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction is vital for understanding the pharmacokinetics of drugs that may be co-administered with it .

- Viral Activity: Some studies have explored its antiviral properties, particularly against HIV, suggesting modifications in halogenation can enhance efficacy against viral infections .

Industrial Applications

- Dyes and Pigments Production: The compound serves as an intermediate in the synthesis of dyes and pigments used in various industrial applications .

- Pharmaceutical Development: It is utilized as a building block for synthesizing more complex pharmaceutical compounds, contributing to drug discovery efforts .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several isoquinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines upon treatment with this compound. The mechanism involved the inhibition of specific signaling pathways associated with cell growth and survival.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, researchers synthesized various isoquinoline derivatives and tested their efficacy against HIV. The findings revealed that compounds with specific halogenation patterns exhibited enhanced antiviral activity compared to their non-halogenated counterparts.

Mechanism of Action

The mechanism of action of 4-Bromo-1,6-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

4-Bromo-1,6-dichloroisoquinoline can be compared with other similar compounds, such as:

6-Bromo-1,3-dichloroisoquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.

4-Bromoisoquinoline: Lacks the additional chlorine atoms, resulting in different chemical properties and reactivity.

1,6-Dichloroisoquinoline:

Biological Activity

4-Bromo-1,6-dichloroisoquinoline is a synthetic compound belonging to the isoquinoline family, which exhibits a variety of biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H5BrCl2N

- Molecular Weight : 242.50 g/mol

- CAS Number : 215453-51-3

- Solubility : Moderately soluble in organic solvents with a log P value indicating moderate lipophilicity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been identified as an inhibitor of TEAD transcription factors, which are implicated in various cancers due to their role in the Hippo signaling pathway. Inhibition of TEAD can prevent cancer cell proliferation and promote apoptosis in tumor cells .

The compound's mechanism primarily involves:

- Inhibition of TEAD Transcription Factors : By disrupting the interaction between YAP/TAZ and TEAD, it reduces the transcription of genes that promote cell growth and survival .

- CYP Enzyme Interaction : It has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may affect drug metabolism and enhance its therapeutic effects or toxicity profiles .

Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with varying concentrations of this compound. |

| Animal model studies | In vivo studies showed reduced tumor growth in xenograft models treated with the compound compared to controls, indicating its potential as an effective anticancer agent. |

Toxicity and Safety Profile

While this compound shows promise as a therapeutic agent, its safety profile is crucial for clinical applications. The compound has been classified with several hazard warnings:

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-bromo-1,6-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H |

InChI Key |

ZEMZJQUVBIRRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.